molecular formula C18H19Cl3N2O2 B11707878 4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide

4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide

Cat. No.: B11707878
M. Wt: 401.7 g/mol
InChI Key: FSHZOOLNAFFFAY-UHFFFAOYSA-N
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Description

4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C17H17Cl3N2O2 It is known for its unique chemical structure, which includes a benzamide core substituted with methoxy, trichloro, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce partially dechlorinated derivatives.

Scientific Research Applications

4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-cyclohexylamino-ethyl)-benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(4-nitrophenoxy)-ethyl)-benzamide

Uniqueness

Compared to similar compounds, 4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide is unique due to the presence of the 2,4-dimethylphenyl group, which may confer distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C18H19Cl3N2O2

Molecular Weight

401.7 g/mol

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

InChI

InChI=1S/C18H19Cl3N2O2/c1-11-4-9-15(12(2)10-11)22-17(18(19,20)21)23-16(24)13-5-7-14(25-3)8-6-13/h4-10,17,22H,1-3H3,(H,23,24)

InChI Key

FSHZOOLNAFFFAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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